molecular formula C13H13F3O2 B2699631 2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 2228819-43-8

2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid

Cat. No. B2699631
CAS RN: 2228819-43-8
M. Wt: 258.24
InChI Key: LBUNFKHNSMVMPT-UHFFFAOYSA-N
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Description

“2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is a chemical compound with the CAS Number: 1358805-32-9 . It has a molecular weight of 258.24 and its IUPAC name is 2-(1-(4-(trifluoromethyl)phenyl)cyclobutyl)acetic acid . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) .


Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 258.24 .

Scientific Research Applications

Trifluoroacetic Acid: Toxicity and Industrial Use

Trifluoroacetic acid (TFAA), similar to acetic acid but with three fluoride atoms, is used industrially and in laboratories. Despite concerns about its toxicity, which could mimic that of hydrofluoric acid, evidence suggests TFAA does not share the same level of systemic toxicity. This distinction is crucial for emergency and occupational health, highlighting the importance of understanding the toxicological profiles of such compounds (Sun & Corbett, 2017).

Environmental Exposure to Plasticizers

The study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates, provides insights into human exposure to environmental chemicals. The detection of DINCH metabolites in urine samples over time indicates widespread exposure, underscoring the need for monitoring environmental chemicals and their impact on human health (Silva et al., 2013).

Acetic Acid: Medical and Environmental Implications

Research on acetic acid ingestion and its severe medical implications, as well as studies on its various derivatives, highlight the critical need for understanding the physiological effects of chemical exposures. These studies also shed light on the broader environmental and health-related challenges posed by chemical compounds and the necessity for effective management and treatment strategies in cases of exposure (Ratcliffe et al., 2018).

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)10-5-2-1-4-9(10)12(6-3-7-12)8-11(17)18/h1-2,4-5H,3,6-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNFKHNSMVMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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